2-(Furan-2-ylmethylsulfanyl)ethylazanium
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Overview
Description
2-(Furan-2-ylmethylsulfanyl)ethylazanium is an organic compound that features a furan ring substituted with a sulfanylmethyl group and an ethylazanium group. This compound is part of the broader class of furan derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylsulfanyl)ethylazanium typically involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, forming an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired thiol . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids using a ZrO2 catalyst under continuous-flow, gas-phase conditions .
Industrial Production Methods
Industrial production methods for furan derivatives often involve catalytic processes that maximize yield and selectivity while minimizing environmental impact. The use of continuous-flow systems and green chemistry principles is becoming increasingly common in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethylsulfanyl)ethylazanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran derivatives, and various substituted furan derivatives .
Scientific Research Applications
2-(Furan-2-ylmethylsulfanyl)ethylazanium has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in developing new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethylsulfanyl)ethylazanium involves its interaction with bacterial cell walls, leading to cell lysis and death. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a range of bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- (2-(Furan-2-ylmethylsulfanyl)-acetylamino)-acetic acid
- 4-(2-(Furan-2-ylmethylsulfanyl)-acetylamino)-benzoic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-(Furan-2-ylmethylsulfanyl)ethylazanium is unique due to its specific structural features that confer enhanced antimicrobial activity. Its ability to undergo a variety of chemical reactions also makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H12NOS+ |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)ethylazanium |
InChI |
InChI=1S/C7H11NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6,8H2/p+1 |
InChI Key |
VSPDYEHKAMKDNW-UHFFFAOYSA-O |
Canonical SMILES |
C1=COC(=C1)CSCC[NH3+] |
Origin of Product |
United States |
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